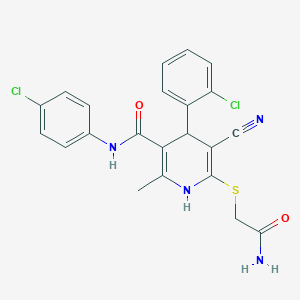

6-((2-amino-2-oxoethyl)thio)-4-(2-chlorophenyl)-N-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxamide

Description

6-((2-amino-2-oxoethyl)thio)-4-(2-chlorophenyl)-N-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxamide is a 1,4-dihydropyridine (DHP) derivative characterized by a highly substituted heterocyclic core. Its structure includes:

- 4-(2-chlorophenyl): A chlorinated aromatic ring at position 4 of the DHP core, influencing steric and electronic properties.

- 5-cyano substituent: Enhances electron-withdrawing effects, stabilizing the DHP ring.

- 2-methyl group: Modulates conformational flexibility.

- 6-((2-amino-2-oxoethyl)thio): A thioether-linked glycinamide moiety, offering hydrogen-bonding capabilities and metabolic stability .

Properties

IUPAC Name |

6-(2-amino-2-oxoethyl)sulfanyl-4-(2-chlorophenyl)-N-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18Cl2N4O2S/c1-12-19(21(30)28-14-8-6-13(23)7-9-14)20(15-4-2-3-5-17(15)24)16(10-25)22(27-12)31-11-18(26)29/h2-9,20,27H,11H2,1H3,(H2,26,29)(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUXNOMLWWONNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)SCC(=O)N)C#N)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18Cl2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-((2-amino-2-oxoethyl)thio)-4-(2-chlorophenyl)-N-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, known for its diverse biological activities, particularly in oncology and immunology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C22H20Cl2N4O2S

- Molecular Weight : 438.9 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

- STING Activation : The compound has been identified as a potent stimulator of the STING (Stimulator of Interferon Genes) pathway, which plays a critical role in innate immune responses. Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, enhancing the immune response against tumors and viral infections.

- Antitumor Activity : Research indicates that this compound exhibits significant antitumor effects by inducing apoptosis in cancer cells. Its structure allows it to interfere with key signaling pathways involved in cell proliferation and survival, particularly in various cancer types .

- Collagen Synthesis Inhibition : Similar compounds have shown the ability to inhibit collagen synthesis, which is crucial for fibrosis and other pathological conditions. This mechanism may contribute to its therapeutic effects in inflammatory diseases.

Biological Activities

The following table summarizes the biological activities reported for this compound:

Case Studies

Several studies have highlighted the efficacy of this compound:

- Cancer Cell Lines : In vitro studies demonstrated that the compound significantly reduced viability in several cancer cell lines, including breast (MCF7), lung (A549), and colon (HT29) cancers. The IC50 values ranged from 0.06 µM to 0.10 µM depending on the cell line tested .

- Fibrosis Models : In models of fibrosis, the compound effectively inhibited collagen expression and reduced hydroxyproline levels, indicating its potential for treating fibrotic diseases.

- Viral Infections : Experimental data suggest that the compound can enhance antiviral responses, making it a candidate for further exploration in antiviral drug development.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs differ primarily in substituents at positions 4, 6, and the carboxamide group. These variations significantly impact physicochemical properties and biological activity. Below is a comparative analysis:

Substituent Variations at Position 4

Modifications at Position 6 (Thioether Side Chain)

Carboxamide Group Modifications

Molecular Properties and Pharmacological Implications

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight is estimated to be ~500–520 g/mol, comparable to analogs like the 4-thienyl derivative (506.04 g/mol, ).

- Lipophilicity : The dual chloro substituents (logP ~3.5–4.0) suggest moderate lipophilicity, favoring blood-brain barrier penetration compared to methoxy or thienyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.